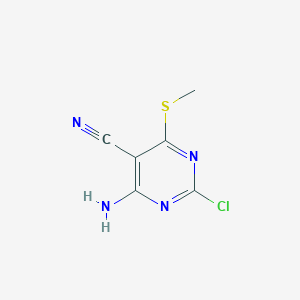

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile

Description

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a cyano group at position 5, a methylthio group at position 6, a chlorine atom at position 2, and an amino group at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and other bioactive molecules . Its structural versatility allows for functionalization at multiple positions, enabling the exploration of structure-activity relationships (SAR).

Properties

IUPAC Name |

4-amino-2-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S/c1-12-5-3(2-8)4(9)10-6(7)11-5/h1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXJUBYFDZFFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474082 | |

| Record name | 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54356-38-6 | |

| Record name | 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile typically follows a multi-step approach starting from readily available precursors. The key stages include:

- Pyrimidine ring formation via cyclization of appropriate precursors.

- Introduction of substituents such as amino, chloro, methylthio, and carbonitrile groups.

- Final functional group modifications to achieve the target compound.

Pyrimidine Ring Construction

The pyrimidine core is commonly constructed through the cyclization of β-dicarbonyl compounds with guanidine derivatives. This reaction can be performed under acidic or basic conditions to yield the pyrimidine ring system.

A representative approach involves:

- Reaction of α-cyanoketones with guanidine derivatives.

- A one-pot, multi-component reaction involving condensation, nucleophilic addition, cyclization, and aromatization steps.

This method is efficient and yields pyrimidine-5-carbonitrile intermediates with moderate to excellent yields (45–89%) after purification.

Introduction of the 2-Chloro and 4-Amino Groups

The 2-chloro substituent is typically introduced by chlorination of the pyrimidine ring using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step replaces the corresponding hydroxy or oxo group at the 2-position with chlorine.

The 4-amino group is introduced via nucleophilic substitution, often by treating the 4-chloro intermediate with ammonia or an amine source under reflux conditions. This substitution reaction replaces the 4-chloro substituent with an amino group, yielding 4-amino-2-chloro derivatives.

For example, the conversion of 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile to 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile is achieved by refluxing with POCl₃ for 3 hours.

Introduction of the 6-(Methylthio) Group

The 6-(methylthio) substituent is incorporated through nucleophilic aromatic substitution or sulfonation reactions:

- Starting from 6-chloro-pyrimidine intermediates, substitution with methylthiolate anion or methylthiol derivatives introduces the methylthio group at the 6-position.

- Alternatively, methylsulfonyl groups can be introduced and then reduced to methylthio groups.

One documented method involves refluxing 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile with nucleophiles in dry benzene for 11–14 hours to achieve substitution at the 4-position, indicating the stability of the methylthio group during such transformations.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | α-cyanoketones + guanidine derivatives, acidic/basic conditions | Formation of pyrimidine-5-carbonitrile intermediate |

| 2 | Chlorination at 2-position | POCl₃ or SOCl₂, reflux | Introduction of 2-chloro substituent |

| 3 | Nucleophilic substitution at 4-position | Ammonia or amine, reflux | Replacement of 4-chloro with 4-amino group |

| 4 | Introduction of 6-(methylthio) group | Methylthiolate nucleophile or methylsulfonyl chloride | Substitution at 6-position with methylthio group |

Detailed Research Findings

Yields and Purification: The multi-component reactions used for pyrimidine ring formation typically yield 45–89% after purification by column chromatography or crystallization.

Spectral Characterization: The intermediates and final compounds are characterized by IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the presence of functional groups such as amino (NH₂), chloro (C–Cl), methylthio (–SCH₃), and nitrile (C≡N).

Reaction Conditions: Chlorination with POCl₃ is generally conducted under reflux for 2–4 hours, while nucleophilic substitutions with ammonia or amines require prolonged reflux (up to 14 hours) in suitable solvents like dry benzene or ethanol.

Substituent Stability: The methylthio group remains stable under nucleophilic substitution conditions, allowing for selective functionalization at other positions on the pyrimidine ring.

Notes on Variations and Optimization

Some synthetic protocols employ solvent-free or catalyst-free conditions (e.g., ball milling) for the initial pyrimidine ring formation, improving environmental sustainability and reaction efficiency.

The use of different guanidine derivatives allows for structural diversity and optimization of the biological activity of pyrimidine derivatives, although this is more relevant for analog synthesis rather than the specific target compound.

Summary Table of Key Preparation Steps

| Compound/Intermediate | Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile intermediate | α-cyanoketones + guanidine, acid/base | Cyclization, condensation | 45–89 | One-pot multi-component reaction |

| 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | Aromatic aldehydes + malononitrile + urea, K₂CO₃, EtOH | Condensation | Good | Precursor for chlorination |

| 6-Amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile | POCl₃, reflux 3 h | Chlorination | Moderate | Replacement of oxo group with Cl |

| This compound | Ammonia/amine, reflux benzene | Nucleophilic substitution | Moderate | Amino substitution at 4-position |

| 6-(Methylthio) substitution | Methylthiolate nucleophile or methylsulfonyl chloride | Nucleophilic substitution/sulfonation | Moderate | Introduction of methylthio group |

Chemical Reactions Analysis

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex structures

Common reagents used in these reactions include hydrogen peroxide, sodium bicarbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 4-amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to this compound can enhance its efficacy against breast cancer and leukemia by targeting the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Various derivatives have shown promising results in vitro, indicating their potential use in treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity .

1.3 Antimicrobial and Antiviral Activities

Pyrimidine derivatives, including this compound, have been studied for their antimicrobial and antiviral activities. The compound's ability to inhibit the growth of certain pathogens makes it a candidate for further development as an antimicrobial agent .

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to conventional methods .

2.2 Derivative Exploration

Researchers have synthesized numerous derivatives of this compound by modifying the amine and halogen substituents on the pyrimidine ring. These derivatives are being evaluated for improved pharmacological profiles and enhanced biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the disruption of signaling pathways essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences reactivity and biological activity:

Table 1: Impact of Position 2 Substituents

Substituent Variations at Position 4

The amino group at position 4 is critical for hydrogen bonding and solubility:

- Amino Group (Target Compound): Participates in hydrogen bonding, enhancing interactions with biological targets like kinase enzymes .

- Chloro (4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile) : Increases electrophilicity but reduces solubility, often requiring further substitution for bioactivity .

- Hydrazinyl (4-Hydrazinyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile) : Enables Schiff base formation, expanding applications in coordination chemistry .

Table 2: Position 4 Modifications

Substituent Variations at Position 6

The methylthio group at position 6 offers unique reactivity and stability:

- Methylthio (Target Compound) : Susceptible to oxidation, forming sulfone derivatives (e.g., 6-methylsulfonyl analogs) with altered pharmacokinetics .

- Aryl Groups (6-Aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles) : Improve π-stacking but may reduce metabolic stability .

- Piperazinyl (4-(4-Methoxyphenyl)-2-(methylthio)-6-(piperazin-1-yl)pyrimidine-5-carbonitrile) : Enhances solubility and receptor affinity, as seen in PI3K/AKT pathway inhibitors .

Table 3: Position 6 Substituent Effects

Key Research Findings

Anticancer Activity : Derivatives of the target compound exhibit potent apoptosis induction via PI3K/AKT pathway inhibition, with IC₅₀ values ranging from 1.8–4.3 μM .

Oxidation Sensitivity : The methylthio group in the target compound oxidizes to sulfone under mild conditions, a property exploited in prodrug design .

SAR Insights :

- Chlorine at position 2 improves electrophilicity but may increase toxicity.

- Piperazinyl groups at position 6 enhance solubility without compromising activity .

Biological Activity

Overview

4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structure which includes an amino group, a chloro substituent, and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications.

The primary mechanism of action for this compound involves its role as an ATP-mimicking inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, it disrupts critical signaling pathways that promote cancer cell proliferation and survival . This inhibition is vital in the context of cancers associated with EGFR mutations, making this compound a candidate for targeted therapies.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Its structural features allow it to interact with enzyme active sites effectively, leading to reduced enzymatic activity. The compound has been studied in relation to:

- Dihydrofolate reductase (DHFR) : It shows promising inhibition potential, which is critical for cancer treatment due to DHFR's role in nucleotide synthesis .

- Protein Kinases : The compound has been evaluated for its ability to inhibit multiple protein kinases involved in cancer progression .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation and migration in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

Case Studies

- In vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells through its action on EGFR. The IC50 values observed were indicative of its potency in disrupting cancer cell signaling pathways .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives indicated that modifications at the C4 position could enhance enzyme inhibition and anticancer activity. This suggests that further derivatization of this compound could lead to more potent analogs .

Comparative Analysis

The biological activity of this compound can be compared with other similar pyrimidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-chloro-6-methylpyrimidine | Structure | Moderate DHFR inhibitor |

| 4-Amino-6-chloro-2-methylthiopyrimidine | Structure | Stronger anticancer activity |

| 4-Chloro-2-(methylthio)pyrimidine | Structure | Weak kinase inhibitor |

This table illustrates how variations in substituents affect biological activity, highlighting the unique properties of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions under thermal aqueous conditions. For example, a three-component cyclocondensation of aldehydes, thiourea, and malononitrile derivatives (e.g., ). Key parameters include:

- Temperature : Reactions often proceed at 80–100°C under reflux.

- Solvent System : Aqueous or DMF-based systems with potassium carbonate as a base catalyst ( ).

- Workup : Acidification with HCl precipitates the product, followed by crystallization from ethanol or DMSO/water mixtures ().

Reported yields range from 43% to 70%, depending on substituents ( ). Use IR (NH₂: ~3329–3478 cm⁻¹, CN: ~2212 cm⁻¹) and NMR (δH: 7.0–8.4 ppm for aromatic protons) to confirm structural integrity .

Q. How can spectroscopic techniques validate the structure of this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Confirm NH₂ (3329–3478 cm⁻¹), CN (2212 cm⁻¹), and C=N (1616–1641 cm⁻¹) stretches ( ).

- NMR : Look for aromatic protons (δH 7.0–8.4 ppm) and methylthio groups (δH 2.38–3.08 ppm). Carbon signals for CN appear at ~116–118 ppm ( ).

- Mass Spectrometry : Base peaks (e.g., m/z 302 [M⁺] in ) and fragmentation patterns (e.g., loss of Cl or methylthio groups) confirm molecular weight and substituent stability .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity and biological activity of pyrimidinecarbonitrile derivatives?

- Methodological Answer : Substituents at the 2-, 4-, and 6-positions modulate properties:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity at C5, facilitating nucleophilic substitutions ().

- Aryl Groups (e.g., 4-chlorophenyl) : Improve crystallinity (mp 222–235°C) and stability ( ).

- Methylthio vs. Amino Groups : Methylthio (SMe) increases lipophilicity (logP), potentially enhancing membrane permeability, while amino groups enable hydrogen bonding in biological targets ( ).

Design Tip : Use Hammett constants (σ) to predict electronic effects and DSC/TGA to assess thermal stability .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for structurally similar analogs?

- Methodological Answer :

- Cross-Verification : Compare NMR/IR data across analogs (e.g., 4f vs. 4h in ). Discrepancies in NH₂ chemical shifts may arise from hydrogen bonding or solvent effects.

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., para vs. meta substitution) using single-crystal data ( ).

- DFT Calculations : Predict spectral profiles (e.g., ¹³C NMR shifts) to validate experimental observations ( ).

Example: In h (Cl-substituted) shows upfield shifts for aromatic carbons (δC 128.76–136.89 ppm) compared to 4j (Br-substituted, δC 125.18–136.77 ppm) due to halogen electronegativity differences .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions at the 2- and 4-positions of the pyrimidine ring?

- Methodological Answer :

- Leaving Group Reactivity : Chlorine at C2 is more reactive than methylthio at C6 due to lower bond dissociation energy ().

- Catalytic Systems : Use Pd-catalyzed cross-coupling for arylations () or amine reflux for amino substitutions ().

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while nonpolar solvents may promote radical pathways.

Example: Heating 2-methylthiopyrimidines with phenethylamine in DMF selectively substitutes the 2-position with >70% yield () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.